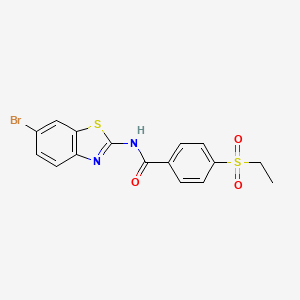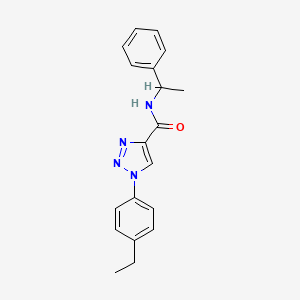![molecular formula C18H17BrN4O2S B6492071 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179488-69-7](/img/structure/B6492071.png)
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.02556 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key enzyme involved in DNA repair pathways, making it a crucial target for anticancer agents . EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers .
Mode of Action
This compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways and cell proliferation processes, thereby exerting its anticancer effects .
Biochemical Pathways
The compound’s action on PARP-1 disrupts the DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression . Its action on EGFR disrupts cell proliferation processes, particularly in cancers where EGFR is overexpressed .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cell lines . For instance, it has shown significant cytotoxic activity against MDA-MB-231, a breast cancer cell line . It induces apoptosis in these cells, upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulates the Bcl2 level .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of this compound make it a precise pharmacophore with a bioactive profile .
Cellular Effects
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, compound 8i, a derivative of this compound, exhibited promising dual enzyme inhibition of PARP-1 and EGFR .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . High doses of the compound may have toxic or adverse effects .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S.BrH/c1-23-14-7-3-12(4-8-14)16-11-25-18-20-19-17(22(18)21-16)13-5-9-15(24-2)10-6-13;/h3-10H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEAWACGNJDVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide](/img/structure/B6491989.png)
![methyl (2E)-2-{[3-(ethanesulfonyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6491998.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492010.png)
![1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492018.png)
![1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492031.png)
![N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492041.png)
![N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492043.png)
![N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6492054.png)
![1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492061.png)
![1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492066.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492074.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492082.png)
